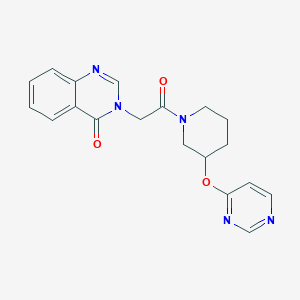

3-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one

Beschreibung

3-(2-Oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one is a synthetic quinazolinone derivative characterized by a bicyclic quinazolin-4(3H)-one core linked via an ethylketone bridge to a 3-(pyrimidin-4-yloxy)piperidine moiety. Quinazolinones are well-established scaffolds in medicinal chemistry due to their diverse biological activities, including enzyme inhibition (e.g., carbonic anhydrases, kinases) and antitumor properties . The pyrimidine and piperidine substituents in this compound likely enhance target binding through hydrogen bonding and hydrophobic interactions, while the ethylketone linker may improve conformational flexibility for optimal receptor engagement .

Eigenschaften

IUPAC Name |

3-[2-oxo-2-(3-pyrimidin-4-yloxypiperidin-1-yl)ethyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O3/c25-18(11-24-13-22-16-6-2-1-5-15(16)19(24)26)23-9-3-4-14(10-23)27-17-7-8-20-12-21-17/h1-2,5-8,12-14H,3-4,9-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZSVBXDEQYEQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)OC4=NC=NC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable carbonyl compound under acidic or basic conditions.

Introduction of the Piperidin-1-yl Group: The piperidin-1-yl group is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group.

Attachment of the Pyrimidin-4-yloxy Group: This step involves the reaction of the intermediate with a pyrimidin-4-ol derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced quinazolinone analogs.

Wissenschaftliche Forschungsanwendungen

Structure and Composition

The molecular formula of the compound is with a molecular weight of 370.4 g/mol. The structure features a quinazolinone core substituted with a pyrimidinyl ether and a piperidine moiety, contributing to its biological activity.

A study published in Journal of Mexican Chemical Society outlines various synthetic routes for similar compounds, emphasizing the importance of reaction conditions such as temperature and solvent choice in optimizing yield and purity .

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazolinones exhibit significant anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Table 2: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Anti-inflammatory | Reduction of inflammatory markers | |

| Antimicrobial | Activity against bacterial strains |

Potential Uses

The compound's unique structure suggests several potential therapeutic applications:

- Cancer Treatment : As an anticancer agent targeting various tumor types.

- Anti-inflammatory Drugs : To manage conditions characterized by chronic inflammation.

- Antimicrobial Agents : Effective against resistant bacterial strains.

Case Studies

- VEGFR Inhibition : A study highlighted the effectiveness of similar compounds in inhibiting VEGFR, suggesting that derivatives like 3-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one could be explored further for cancer therapies .

- Inflammation Models : Experimental models have shown that quinazolinone derivatives can significantly reduce markers of inflammation, indicating their potential use in treating inflammatory diseases .

Wirkmechanismus

The mechanism of action of 3-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of cellular receptors to influence signal transduction.

Altering Gene Expression: Affecting the transcription and translation of genes involved in disease processes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Activity Comparisons

Key Findings

Substituent Effects on Enzyme Inhibition

- Aliphatic vs. Aromatic Thioethers: Aliphatic thioether derivatives (e.g., compounds 2–4, KI = 7.1–12.6 nM) exhibit superior hCA IX inhibition compared to benzylthio analogues (KI = 19.3–93.6 nM), likely due to reduced steric hindrance and improved hydrophobic interactions .

- Electron-Withdrawing Groups: Benzylthio derivatives with 4-Cl, 4-F, or 4-NO₂ substituents (e.g., compound 7, KI = 19.3 nM) show enhanced activity over unsubstituted analogues (compound 5, KI = 50.7 nM), suggesting electron-deficient aromatic rings improve binding .

Antitumor Activity

- Thioether-Linked Analogues : Compound 35 (IC₅₀ = 0.8–1.2 µM) demonstrates broad-spectrum antitumor activity, attributed to its 4-chlorophenyl and 4-methoxyphenyl groups enhancing cellular uptake and target affinity . The target compound’s pyrimidine moiety may similarly improve solubility and DNA/protein interactions.

- Piperidine Substituents : Compounds with piperidinyl ethylketone motifs (e.g., compound 18 ) show antiproliferative effects, suggesting the target compound’s piperidine-pyrimidine group could confer comparable activity through kinase or protease inhibition.

Biologische Aktivität

3-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one, identified by its CAS number 2034476-34-9, is a synthetic compound belonging to the quinazolinone family. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.

The molecular formula of the compound is with a molecular weight of 365.4 g/mol. The structure features a quinazolinone core linked to a pyrimidine group through a piperidine moiety, which is essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉N₅O₃ |

| Molecular Weight | 365.4 g/mol |

| CAS Number | 2034476-34-9 |

Antimicrobial Activity

Recent studies have indicated that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have been tested against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were determined using standard methods like the agar streak dilution method, showing promising results against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Quinazolinone derivatives have also been evaluated for their cytotoxic effects on cancer cell lines. For example, studies demonstrated that certain derivatives exhibited IC50 values in the micromolar range against prostate cancer (PC3), breast cancer (MCF-7), and colon cancer (HT-29) cell lines. Specifically, one derivative showed an IC50 of 10 μM against PC3 cells, indicating potent cytotoxicity . The structure-activity relationship (SAR) suggests that modifications on the quinazolinone core can enhance its anticancer efficacy.

Anti-inflammatory Effects

The anti-inflammatory properties of quinazolinones have been explored in various models. Compounds similar to this compound have shown potential in inhibiting pro-inflammatory cytokines and mediating pathways associated with inflammation. These findings suggest that such compounds could be developed into therapeutic agents for inflammatory diseases .

Case Studies

- Antimicrobial Evaluation : A study synthesized a series of quinazolinone derivatives and tested them against several pathogens. The results indicated that compounds with specific substituents on the phenyl ring were more effective against S. aureus and E. coli compared to others .

- Cytotoxicity Testing : In a research investigation focusing on anticancer activity, various quinazolinones were screened against multiple cancer lines. The results highlighted that specific modifications led to enhanced cytotoxicity, with some compounds showing effectiveness at low concentrations .

Q & A

Q. What are the established synthetic routes for 3-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one, and what are their limitations?

The synthesis typically involves alkylation of the quinazolinone core with a functionalized piperidine intermediate. For example, alkylation of 4(3H)-quinazolinone with a 3-halo-substituted ketone derivative (e.g., 3-halo-1-phenylpropan-1-one) has been employed, but this method requires metal catalysts (e.g., Cu) and long reaction times . Alternative pathways include coupling reactions using DMPA as a one-carbon source, though purification of intermediates remains challenging . Drawbacks include low yields (~40–60%) and the need for specialized catalysts .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions, high-resolution mass spectrometry (HRMS) for molecular weight verification, and infrared spectroscopy (IR) to identify carbonyl (C=O) and amide (N-H) groups . X-ray crystallography (via SHELX programs) is recommended for resolving stereochemistry and piperidine ring conformation .

Q. What biological activities are associated with quinazolinone derivatives like this compound?

Quinazolinones exhibit diverse activities, including antimicrobial, anticancer, and kinase inhibition. The piperidine and pyrimidinyloxy moieties in this compound enhance its potential as a phosphoinositide 3-kinase (PI3K) inhibitor or antiproliferative agent, as seen in structurally similar derivatives . Preliminary assays on analogs show IC₅₀ values in the micromolar range against cancer cell lines .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity?

Systematic screening of solvents (e.g., DMF vs. acetonitrile) and catalysts (Lewis acids like ZnCl₂) can enhance reaction efficiency. For example, replacing Cu catalysts with Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) improved yields in analogous quinazolinones from 45% to 72% . Flow chemistry or microwave-assisted synthesis may reduce reaction times .

Q. What computational strategies are recommended to predict target interactions and conformational stability?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (using GROMACS) can model interactions with biological targets like PI3Kγ. Density functional theory (DFT) calculations (B3LYP/6-31G**) optimize the compound’s 3D conformation, particularly the piperidine ring’s chair-to-boat transitions, which affect binding affinity .

Q. How should researchers address contradictions in biological activity data across similar analogs?

Discrepancies (e.g., varying IC₅₀ values for PI3K inhibition) may arise from assay conditions (e.g., ATP concentration) or stereochemical impurities. Validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability tests) and ensure enantiomeric purity via chiral HPLC .

Q. What structural modifications enhance selectivity for specific biological targets?

SAR studies suggest that substituting the pyrimidinyloxy group with bulkier aryl groups (e.g., 4-methylbenzyl) increases PI3Kδ selectivity, while replacing the piperidine with azetidine improves metabolic stability . Thioether linkages (C-S-C) in analogs show superior pharmacokinetic profiles .

Q. What methodologies mitigate solubility challenges during in vitro assays?

Co-solvent systems (e.g., DMSO/PBS) or lipid-based nanocarriers improve aqueous solubility. For analogs with logP > 4, micellar electrokinetic chromatography (MEKC) can assess solubility-physicochemical property relationships .

Q. How is toxicity profiling conducted for this compound?

Prioritize in vitro assays:

- Cytotoxicity : MTT assay on HEK293 cells.

- hERG inhibition : Patch-clamp electrophysiology to assess cardiac risk.

- Microsomal stability : Liver microsome incubation (human/rat) to evaluate metabolic degradation .

Q. What strategies address scale-up challenges in multi-step synthesis?

Use design of experiments (DoE) to optimize critical steps (e.g., coupling reactions). For example, a two-step one-pot synthesis reduced intermediate isolation in related quinazolinones, improving scalability . Process analytical technology (PAT) monitors reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.